molecular formula C19H16F3N5O B12246812 3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide

3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide

Cat. No.: B12246812
M. Wt: 387.4 g/mol
InChI Key: PREYPELAONLPIP-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl-substituted pyridine ring, and an azetidine ring attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl-substituted pyridine ring. The azetidine ring is then synthesized and attached to the benzamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often involve the use of metal hydrides. The choice of solvent, such as dichloromethane or ethanol, can also influence the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular processes.

Properties

Molecular Formula

C19H16F3N5O

Molecular Weight

387.4 g/mol

IUPAC Name

3-pyrazol-1-yl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide

InChI

InChI=1S/C19H16F3N5O/c20-19(21,22)14-5-7-23-17(10-14)26-11-15(12-26)25-18(28)13-3-1-4-16(9-13)27-8-2-6-24-27/h1-10,15H,11-12H2,(H,25,28)

InChI Key

PREYPELAONLPIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC(=CC=C3)N4C=CC=N4

Origin of Product

United States

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